Alvimopan-Dihydrat

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Alvimopan dihydrate, also known as Alvimopan hydrate, primarily targets the μ-opioid receptors (MOR) in the gastrointestinal tract . These receptors play a crucial role in modulating gastrointestinal motility.

Mode of Action

Alvimopan dihydrate acts as a competitive antagonist of the μ-opioid receptors in the gastrointestinal tract . It binds to these peripheral receptors with a Ki of 0.2 ng/mL . The activation of these receptors by endogenous or exogenous agonists typically reduces gastrointestinal motility. Alvimopan dihydrate blocks this effect, thereby accelerating the gastrointestinal recovery period .

Biochemical Pathways

The primary biochemical pathway affected by Alvimopan dihydrate is the opioid receptor pathway . By antagonizing the μ-opioid receptors, Alvimopan dihydrate prevents the typical reduction in gastrointestinal motility caused by the activation of these receptors .

Pharmacokinetics

Alvimopan dihydrate exhibits a low oral bioavailability of less than 7% due to its high affinity for the peripheral μ-opioid receptor, which leads to slower absorption dependent on dissociation from the receptor .

Result of Action

The primary molecular and cellular effect of Alvimopan dihydrate’s action is the acceleration of gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis . This is achieved by blocking the reduction in gastrointestinal motility that would typically occur due to the activation of μ-opioid receptors .

Action Environment

The action of Alvimopan dihydrate can be influenced by various environmental factors. For instance, it is contraindicated in patients who have taken therapeutic doses of opioids for more than seven consecutive days immediately prior to when Alvimopan dihydrate would be initiated . This is because individuals with recent exposure to opioids are expected to be more sensitive to the effects of μ-opioid receptor antagonists .

Wissenschaftliche Forschungsanwendungen

LY 246736 Monohydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit Opioidrezeptor-Antagonisten befassen.

Biologie: Forscher untersuchen seine Auswirkungen auf die Magen-Darm-Motilität und seine potenziellen therapeutischen Anwendungen.

Medizin: Es wird in klinischen Studien verwendet, um seine Wirksamkeit bei der Behandlung von postoperativem Ileus und anderen Magen-Darm-Erkrankungen zu bewerten.

Industrie: LY 246736 Monohydrat wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Opioidrezeptoren abzielen .

5. Wirkmechanismus

LY 246736 Monohydrat entfaltet seine Wirkung, indem es selektiv an die mu-Opioidrezeptoren im Magen-Darm-Trakt bindet und diese antagonisiert. Diese Wirkung verhindert, dass Opioide an diese Rezeptoren binden, wodurch die inhibitorischen Wirkungen von Opioiden auf die Magen-Darm-Motilität gemildert werden. Die hohe Selektivität der Verbindung für periphere mu-Opioidrezeptoren gegenüber zentralen Rezeptoren minimiert ihre Auswirkungen auf das zentrale Nervensystem .

Ähnliche Verbindungen:

Methylnaltrexon: Ein weiterer peripher wirkender mu-Opioidrezeptor-Antagonist, der zur Behandlung von opioidinduzierter Verstopfung eingesetzt wird.

Naloxegol: Eine ähnliche Verbindung, die für denselben Zweck eingesetzt wird, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Naldemedin: Ein weiterer mu-Opioidrezeptor-Antagonist mit einer breiteren Palette von Anwendungen .

Einzigartigkeit: LY 246736 Monohydrat ist einzigartig aufgrund seiner hohen Selektivität für periphere mu-Opioidrezeptoren, was das Risiko von Nebenwirkungen auf das zentrale Nervensystem reduziert. Seine reversible Bindung und orale Aktivität machen es zu einer bequemen Option für Patienten .

Biochemische Analyse

Biochemical Properties

Alvimopan dihydrate competitively binds to the mu-opioid receptor in the gastrointestinal tract . Unlike other opioid antagonists, Alvimopan dihydrate owes its selectivity for peripheral receptors to its pharmacokinetics . It binds to peripheral mu-receptors with a Ki of 0.2 ng/mL .

Cellular Effects

Alvimopan dihydrate has a significant impact on various types of cells and cellular processes. It is primarily used to avoid postoperative ileus following small or large bowel resection and accelerates the gastrointestinal recovery period . It does this by blocking the effect of endogenous or exogenous agonists that reduce gastrointestinal motility .

Molecular Mechanism

The mechanism of action of Alvimopan dihydrate involves its competitive binding to the mu-opioid receptor in the gastrointestinal tract . This binding prevents the activation of these receptors by endogenous or exogenous agonists, which typically reduces gastrointestinal motility . By blocking this effect, Alvimopan dihydrate can accelerate the recovery of gastrointestinal function .

Temporal Effects in Laboratory Settings

Alvimopan dihydrate’s high affinity for the peripheral mu-receptor leads to slower absorption dependent on dissociation from the receptor and subsequently low oral bioavailability of less than 7% . The half-life of elimination for Alvimopan dihydrate is 10 to 17 hours .

Dosage Effects in Animal Models

In mice, the peripheral and central opioid-antagonising effects of Alvimopan dihydrate were determined by its ability to precipitate diarrhoea in morphine-dependent animals and by its ability to suppress morphine-induced analgesia .

Metabolic Pathways

Alvimopan dihydrate is primarily metabolized by intestinal flora to an active metabolite . This metabolite, however, has no clinically significant contribution to the effects of the drug . Alvimopan dihydrate undergoes 35% renal excretion and greater than 50% biliary excretion .

Transport and Distribution

Alvimopan dihydrate’s high affinity for the peripheral mu-receptor leads to slower absorption dependent on dissociation from the receptor . After entering the systemic circulation, 80% to 90% of systemically available Alvimopan dihydrate is bound to plasma protein .

Subcellular Localization

Alvimopan dihydrate is a peripherally acting μ opioid antagonist . This means that it primarily acts on the mu-opioid receptors located in the peripheral tissues, such as those in the gastrointestinal tract . It does not readily cross the blood-brain barrier , which limits its effects to the peripheral tissues and prevents it from affecting the mu-opioid receptors in the central nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of LY 246736 monohydrate involves multiple steps starting from 1,3-dimethyl-4-piperidone. The process includes selective elimination, alkylation, reduction, and hydrolysis reactions. The final product, LY 246736 monohydrate, is isolated as a crystalline dihydrate .

Industrial Production Methods: Industrial production of LY 246736 monohydrate follows a similar synthetic route but is optimized for large-scale production. The process ensures high purity and yield, with stringent quality control measures to maintain consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: LY 246736 Monohydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül verändern und möglicherweise seine Aktivität beeinflussen.

Reduktion: Reduktionsreaktionen können die Struktur des Moleküls verändern und seine Bindungsaffinität zu Rezeptoren beeinflussen.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, die seine Aktivität möglicherweise verstärken oder verringern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Formen führen kann .

Vergleich Mit ähnlichen Verbindungen

Methylnaltrexone: Another peripherally acting mu-opioid receptor antagonist used to treat opioid-induced constipation.

Naloxegol: A similar compound used for the same purpose but with different pharmacokinetic properties.

Naldemedine: Another mu-opioid receptor antagonist with a broader range of applications .

Uniqueness: LY 246736 monohydrate is unique due to its high selectivity for peripheral mu-opioid receptors, which reduces the risk of central nervous system side effects. Its reversible binding and oral activity make it a convenient option for patients .

Eigenschaften

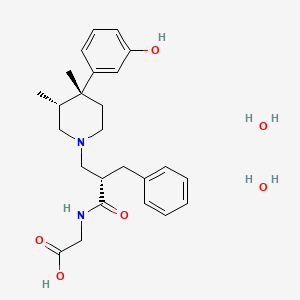

IUPAC Name |

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTFUWQLHMJPFG-NABRLNOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160641 | |

| Record name | Alvimopan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170098-38-1, 1383577-62-5 | |

| Record name | Alvimopan dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170098-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvimopan monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383577625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvimopan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVIMOPAN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LAR2REDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.